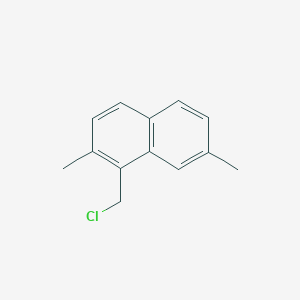
1-(Chloromethyl)-2,7-dimethylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-2,7-dimethylnaphthalene is an organic compound belonging to the class of chloromethylated naphthalenes It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to the naphthalene ring, which also contains two methyl groups at the 2 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,7-dimethylnaphthalene can be synthesized through the chloromethylation of 2,7-dimethylnaphthalene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or ferric chloride (FeCl3). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the naphthalene ring .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The crude product is typically purified through crystallization or distillation to obtain the desired compound with high purity .
化学反应分析
Types of Reactions: 1-(Chloromethyl)-2,7-dimethylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Major Products:
Substitution: Derivatives such as 1-(aminomethyl)-2,7-dimethylnaphthalene.
Oxidation: Products like 2,7-dimethyl-1-naphthoic acid.
Reduction: 2,7-dimethylnaphthalene.
科学研究应用
1-(Chloromethyl)-2,7-dimethylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving chloromethylated compounds
作用机制
The mechanism of action of 1-(Chloromethyl)-2,7-dimethylnaphthalene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methyl groups at the 2 and 7 positions can influence the electronic properties of the naphthalene ring, affecting its reactivity and interaction with other molecules .
相似化合物的比较
1-(Chloromethyl)naphthalene: Lacks the methyl groups at the 2 and 7 positions, making it less sterically hindered and more reactive.
2,7-Dimethylnaphthalene: Does not contain the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
1-(Bromomethyl)-2,7-dimethylnaphthalene: Similar structure but with a bromomethyl group, which is less reactive than the chloromethyl group.
Uniqueness: 1-(Chloromethyl)-2,7-dimethylnaphthalene is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and material science .
属性
分子式 |
C13H13Cl |
|---|---|
分子量 |
204.69 g/mol |
IUPAC 名称 |
1-(chloromethyl)-2,7-dimethylnaphthalene |
InChI |
InChI=1S/C13H13Cl/c1-9-3-5-11-6-4-10(2)13(8-14)12(11)7-9/h3-7H,8H2,1-2H3 |
InChI 键 |
KPYWNSLBZSNCAW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=CC(=C2CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12316163.png)

![N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide](/img/structure/B12316176.png)
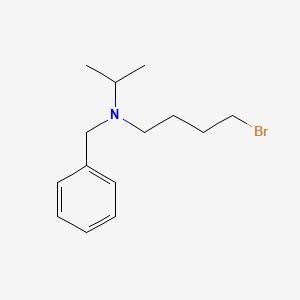
![N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12316186.png)
![5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine](/img/structure/B12316187.png)
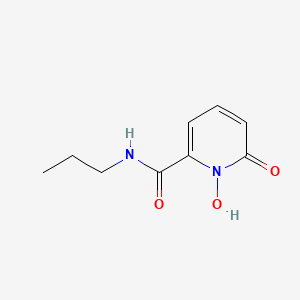
![2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione](/img/structure/B12316196.png)
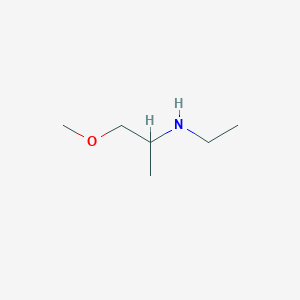
![2-[(2-Amino-4-methylpentanoyl)amino]hexanamide;hydrochloride](/img/structure/B12316213.png)
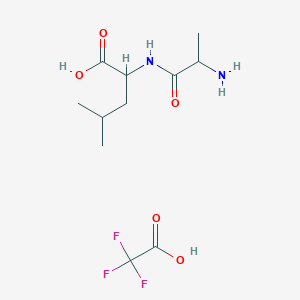
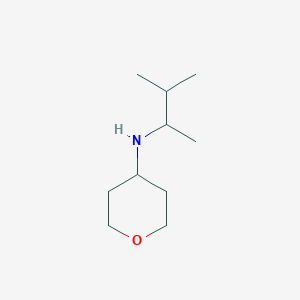
![2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B12316255.png)
